![molecular formula C15H18N4O4S2 B2497096 2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide CAS No. 721404-32-6](/img/structure/B2497096.png)
2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide, also known as POSP, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. POSP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In We will also discuss the current scientific research applications of POSP and list future directions for its use.
Scientific Research Applications
Synthesis and Spectral Analysis
The chemical compound 2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide, and its derivatives, have been extensively studied for their synthesis, spectral analysis, and potential applications. Researchers have synthesized various N-substituted derivatives of this compound, elucidating their structures through spectral data such as 1H-NMR, IR, and mass spectrometry. These studies lay the groundwork for understanding the chemical properties and potential biological activities of these compounds (Khalid et al., 2016).
Antibacterial Activity
One of the key areas of research focuses on the antibacterial potential of these compounds. They have been shown to exhibit moderate to significant activity against various Gram-positive and Gram-negative bacterial strains. The synthesis of N-substituted acetamide derivatives bearing oxadiazole and azinane heterocyclic cores has been investigated, with some compounds demonstrating notable inhibitory effects on bacterial growth, highlighting their potential as antimicrobial agents (Iqbal et al., 2017).
Pharmacological Evaluation
Further pharmacological evaluations have explored the antibacterial, antifungal, and anti-enzymatic potentials of these derivatives. Specific compounds have shown good inhibitory activity against certain Gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme, suggesting a multifaceted pharmacological profile that could be beneficial for developing new therapeutics (Nafeesa et al., 2017).
Antimicrobial and Hemolytic Activity
The antimicrobial and hemolytic activities of these compounds have been extensively studied, showing that they can act against a panel of microbial species with varying degrees of efficacy. These activities further confirm the potential of these compounds in antimicrobial therapy, with some demonstrating lower toxicity and higher potency against microbes, which is crucial for therapeutic application (Gul et al., 2017).
Molecular Docking and Enzyme Inhibitory Activities
Research has also delved into the enzyme inhibitory activities of these derivatives, with molecular docking studies providing insights into their potential mechanisms of action. Some compounds have been identified as promising inhibitors of enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), showcasing their potential in addressing various pharmacological targets (Virk et al., 2018).
properties
IUPAC Name |
2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c16-13(20)10-24-15-18-17-14(23-15)11-5-4-6-12(9-11)25(21,22)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANQPBGNONMYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

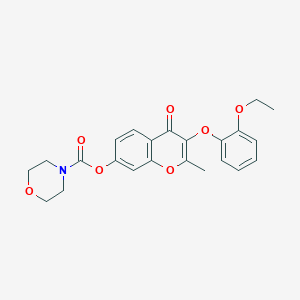
![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2497016.png)
![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)
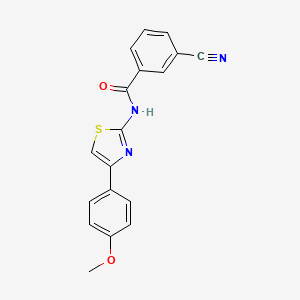

![3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2497021.png)
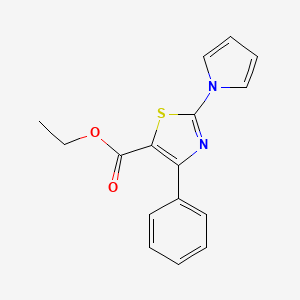

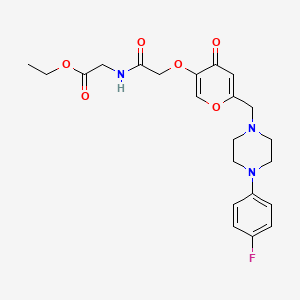

![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)
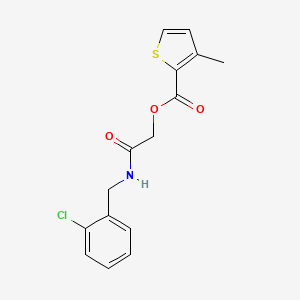
![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)